molecular formula C14H28N2O5Si B3159650 (2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid CAS No. 863658-70-2

(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid

Cat. No. B3159650
CAS RN: 863658-70-2
M. Wt: 332.47 g/mol
InChI Key: SRRYIRGDUHSJDH-JQWIXIFHSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pentanoic acid group, which is a five-carbon chain with a carboxylic acid (-COOH) at one end. It also has an amide group (-CONH2), which is a common feature in proteins and other bioactive molecules. The trimethylsilyl ethoxy group (-Si(CH3)3-O-CH2-CH3) is often used in organic synthesis as a protecting group .


Molecular Structure Analysis

The (2S,3S) notation refers to the stereochemistry of the molecule, indicating the configuration of the chiral centers. In this case, it suggests that the molecule has two chiral centers, likely at the 2nd and 3rd carbons of the pentanoic acid chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Compound Preparation

  • Synthesis of Amino Acids and Derivatives : Studies have demonstrated the synthesis and resolution of various amino acids, such as the L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid and related compounds, which are constituent amino acids in specific toxins. The synthesis involves steps like hydrolysis, decarboxylation, and acylase resolution, showcasing a method to obtain optically pure amino acids from their racemic mixtures (Shimohigashi et al., 1976).

  • Synthesis of Hydroxy-Substituted Derivatives : Research has also focused on synthesizing hydroxy-substituted amino derivatives, such as N5-hydroxy-2-methylornithine, starting from precursor compounds like 2-amino-5-hydroxy-2-methylpentanoic acid. These syntheses provide pathways for creating compounds with potential biological activities (Maehr & Leach, 1978).

  • Development of Sialoglycoconjugate Analogs : The synthesis of 5-acetamido-3,5-dideoxy-l-arabino-2-heptulosonic acid derivatives and analogs, which are shorter carbon-chain analogs of N-acetylneuraminic acid, represents another application. These derivatives are synthesized through processes involving oxidation, reduction, and acetylation, contributing to the field of glycochemistry and the study of sialoglycoconjugates (Hasegawa et al., 1989).

  • Preparation of Chiral β-Polyamide Precursors : The preparation of 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride as a precursor for chiral β-polyamides (nylon 3 analogs) illustrates the application in polymer science. This compound is prepared through a multi-step synthesis, showcasing the versatility of such compounds in the synthesis of novel materials (García-Martín et al., 2000).

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Given the presence of the amide group, it’s possible that this compound could interact with biological systems in a way similar to other amide-containing molecules .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

(2S,3S)-3-methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O5Si/c1-6-10(2)12(13(18)19)16-11(17)9-15-14(20)21-7-8-22(3,4)5/h10,12H,6-9H2,1-5H3,(H,15,20)(H,16,17)(H,18,19)/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRYIRGDUHSJDH-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid
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